molecular formula C13H9ClN2O3 B1295863 N-(4-chlorophenyl)-4-nitrobenzamide CAS No. 2585-30-0

N-(4-chlorophenyl)-4-nitrobenzamide

Cat. No. B1295863
CAS RN: 2585-30-0
M. Wt: 276.67 g/mol
InChI Key: WAKIEGNWFGFZLM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-nitrobenzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzamide moiety in their structure. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis. The presence of both chloro and nitro substituents on the aromatic rings may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including nitration, acylation, and chlorination. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves characterizing the compound using various spectroscopic methods and X-ray diffraction . Another example is the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, which was achieved through a multi-step process starting from 2,5-dichloronitrobenzene . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of chloro-nitrobenzamide derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray diffraction, which provides detailed information about the crystal lattice and molecular conformation. For example, the crystal structure of a related compound was found to adopt a monoclinic space group with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . The degree of pyramidality of the amide nitrogen atom and the orientation of nitro groups are also structural features that can be analyzed [3, 7].

Chemical Reactions Analysis

N-(4-chlorophenyl)-4-nitrobenzamide and its derivatives can undergo various chemical reactions, including selective acylation of amines in water , and reactions with AcONa in MeCN to form different products depending on the reaction conditions . These reactions are important for the modification of the compound to achieve desired properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorophenyl)-4-nitrobenzamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating chloro substituents can affect the compound's reactivity, solubility, and stability. The spectroscopic properties, such as IR and NMR, are essential for characterizing these compounds and confirming their structures [1, 5, 6]. Additionally, the biological activity of these compounds can be assessed using assays like the MTT assay to determine their potential as therapeutic agents .

Relevant Case Studies

Several studies have investigated the biological activities of N-(4-chlorophenyl)-4-nitrobenzamide derivatives. For example, some 4-nitro-N-phenylbenzamides have been evaluated for their anticonvulsant properties and neurotoxicity, with promising results in animal models . Another study focused on the antitumor activity of a related compound, which showed inhibition in various cancer cell lines . These case studies demonstrate the potential of N-(4-chlorophenyl)-4-nitrobenzamide derivatives in drug development.

Scientific Research Applications

Crystal Structure Analysis

  • The regio- and stereo-synthesis of a related compound, N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, has been explored. This study involved crystal structure analysis using X-ray diffraction, which can be crucial for understanding the physical and chemical properties of such compounds (Samimi, 2016).

Antibacterial Activity

  • Nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives have shown significant antibacterial efficacy. This research highlights the potential of N-(4-chlorophenyl)-4-nitrobenzamide derivatives in developing new antibacterial agents (Saeed et al., 2010).

Anti-Parasitic Applications

  • Research on halo-nitrobenzamide derivatives, including 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, shows promising anti-parasitic properties. These compounds have been evaluated for their effectiveness against Trypanosoma brucei, indicating potential applications in treating human African trypanosomiasis (Hwang et al., 2010).

Electrophysiological Effects

  • Studies on related nitrobenzamide compounds have investigated their electrophysiological effects in cardiac preparations, suggesting potential applications in developing antiarrhythmic agents (Bril et al., 1995).

Nanomaterial Synthesis

  • Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been used as precursors for the deposition of nickel sulfide nanostructured thin films, which might be relevant for various industrial applications (Saeed et al., 2013).

Antidiabetic Potential

  • A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed significant in vitro antidiabetic activity. This demonstrates the potential of N-(4-chlorophenyl)-4-nitrobenzamide derivatives in developing new antidiabetic medications (Thakral et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle, store, and dispose of the compound .

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications of the compound, modifications to improve its properties, or further studies to better understand its behavior .

properties

IUPAC Name

N-(4-chlorophenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKIEGNWFGFZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948742
Record name N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-nitrobenzamide

CAS RN

2585-30-0
Record name N-(4-Chlorophenyl)-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2585-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC41056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 4-chloroaniline (1.42 g, 11.0 mmol) and 4-nitrobenzoic acid (1.76 g, 10.4 mmol), the procedure of Reference Example 16 was repeated to obtain 2.84 g (98.5%) of the title compound in the form of yellow crystals.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Yield
98.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J Zhang, Y Li, B Wang, AQ Jia, QF Zhang - Journal of Chemical …, 2021 - Springer
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 C afforded a series of dichlorobenzamide derivatives 4–14 in good …
Number of citations: 2 link.springer.com
G Waris, HM Siddiqi, U Flörke, MS Butt… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C13H9ClN2O3, is almost planar, showing a dihedral angle of 4.63 (6) between the aromatic ring planes. The nitro group also lies in the plane, the C—C—N—O …
Number of citations: 3 scripts.iucr.org
H Kakuta, X Zheng, H Oda, S Harada… - Journal of medicinal …, 2008 - ACS Publications
Although cyclooxygenase-1 (COX-1) inhibition is thought to be a major mechanism of gastric damage by nonsteroidal anti-inflammatory drugs (NSAIDs), some COX-1-selective …
Number of citations: 97 pubs.acs.org
AP Sarkate, DN Pansare, KS Karnik… - Current Microwave …, 2017 - ingentaconnect.com
Background: An efficient, microwave assisted, copper catalyzed synthetic protocol for substituted benzamides has been developed by using salts of carboxylic acids. Methods: In the …
Number of citations: 11 www.ingentaconnect.com
J Zhang, J Ji, B Wang, AQ Jia, QF Zhang - Russian Journal of Organic …, 2020 - Springer
Isotianil [N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide] has been synthesized in a good yield with high purity by reaction of the key intermediate product, N-(2-…
Number of citations: 2 link.springer.com
B Nammalwar, NP Muddala, FM Watts, RA Bunce - Tetrahedron, 2015 - Elsevier
OSU-6, an MCM-41 type hexagonal mesoporous silica with strong Bronsted acid properties, has been used to promote the high-yield conversion of carboxylic acids and esters to …
Number of citations: 33 www.sciencedirect.com
S Kang, H Yim, J Won, M Kim, J Kim… - BULLETIN-KOREAN …, 2008 - researchgate.net
(4, 5-Dichloro-6-oxo-6H-pyridazin-1-yl) phosphoric acid diethyl ester (3a) are efficient and selective coupling agents for the amidation of carboxylic acids. Amidation of aliphatic and …
Number of citations: 17 www.researchgate.net
G Bolakatti, M Palkar, M Katagi, G Hampannavar… - Journal of Molecular …, 2021 - Elsevier
A novel series of 3-(2-(4-(substituted-benzo[d]thiazol-2-yl)phenylamino)acetyl)-4‑hydroxy-1-methyl/phenyl quinolin-2(1H)-one (7a-f and 8a-f) were synthesized. Reaction of …
Number of citations: 13 www.sciencedirect.com
Y Zhong, L Wang, MW Ding - Tetrahedron, 2011 - Elsevier
A series of 2,3,4-trisubstituted 3,4-dihydroquinazoline 3 was prepared by intramolecular aza-Wittig reaction of amide carbonyl groups with methyldiphenyl iminophosphorane, which …
Number of citations: 68 www.sciencedirect.com
F Huang, S Wu, W Hu, S Zhang - Synthesis, 2018 - thieme-connect.com
A practical and efficient method for N-arylation of benzamides promoted by potassium carbonate in the presence of DMEDA was developed. The reaction was carried out without …
Number of citations: 2 www.thieme-connect.com

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